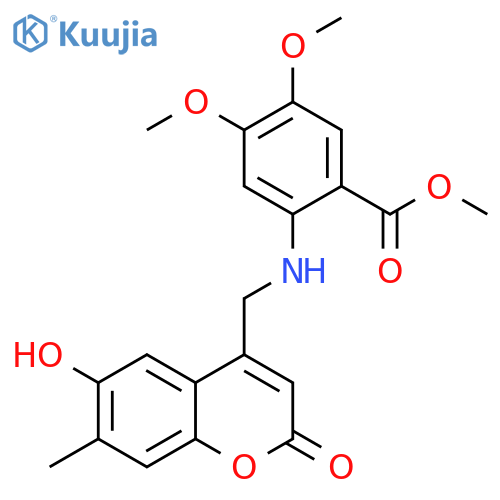

Cas no 859861-39-5 (methyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}-4,5-dimethoxybenzoate)

859861-39-5 structure

商品名:methyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}-4,5-dimethoxybenzoate

CAS番号:859861-39-5

MF:C21H21NO7

メガワット:399.393946409225

CID:5421675

methyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}-4,5-dimethoxybenzoate 化学的及び物理的性質

名前と識別子

-

- 4-[[(4,5-dimethoxy-2-methoxycarbonylphenyl)azaniumyl]methyl]-7-methyl-2-oxochromen-6-olate

- methyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}-4,5-dimethoxybenzoate

-

- インチ: 1S/C21H21NO7/c1-11-5-17-13(7-16(11)23)12(6-20(24)29-17)10-22-15-9-19(27-3)18(26-2)8-14(15)21(25)28-4/h5-9,22-23H,10H2,1-4H3

- InChIKey: QXDYAUDXMUSYDW-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC(OC)=C(OC)C=C1NCC1C2=CC(O)=C(C)C=C2OC(=O)C=1

methyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}-4,5-dimethoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-1704-1mg |

methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |

859861-39-5 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1704-3mg |

methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |

859861-39-5 | 3mg |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1704-20mg |

methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |

859861-39-5 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1704-20μmol |

methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |

859861-39-5 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1704-5mg |

methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |

859861-39-5 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1704-4mg |

methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |

859861-39-5 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1704-15mg |

methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |

859861-39-5 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1704-10μmol |

methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |

859861-39-5 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1704-5μmol |

methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |

859861-39-5 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1704-100mg |

methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |

859861-39-5 | 100mg |

$248.0 | 2023-09-11 |

methyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}-4,5-dimethoxybenzoate 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

859861-39-5 (methyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}-4,5-dimethoxybenzoate) 関連製品

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量